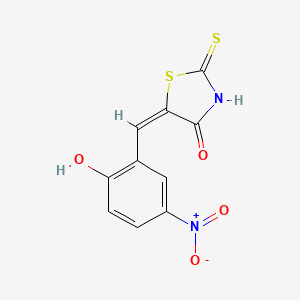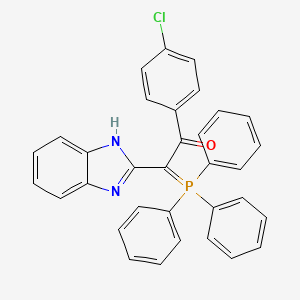![molecular formula C12H15F3N2S B11988816 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 328038-79-5](/img/structure/B11988816.png)
1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound with the molecular formula C12H15F3N2S It is a thiourea derivative characterized by the presence of a tert-butyl group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of tert-butyl isothiocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent like ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
- 1-Tert-butyl-3-phenylthiourea
- 1-Tert-butyl-3-(3-hydroxyphenyl)thiourea
- 1-Tert-butyl-3-(3-ethylphenyl)thiourea
Comparison: 1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive in certain chemical environments compared to its analogs without the trifluoromethyl group .
Properties
CAS No. |
328038-79-5 |
|---|---|
Molecular Formula |
C12H15F3N2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
1-tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C12H15F3N2S/c1-11(2,3)17-10(18)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18) |
InChI Key |
CKGKBGDOTXJTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)






![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)

